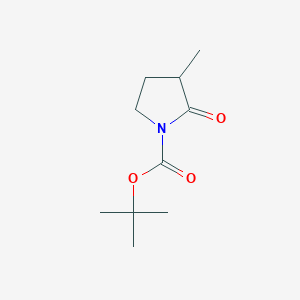
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies and Weak Interactions
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate and its analogues have been studied for their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H, despite lacking a hydrogen bond donor and acceptor system. Such studies are crucial in understanding the role of bulky substitutions in controlling molecular conformation and construction of supramolecular structures (Samipillai et al., 2016).
Synthesis of Novel Compounds
The tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate framework has been used in the synthesis of various novel compounds. For instance, an efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported. This synthesis has applications in creating macrocyclic Tyk2 inhibitors, demonstrating the compound's utility in developing new pharmaceuticals (Sasaki et al., 2020).
Metabolism and Metabolite Characterization
Research into the metabolism of compounds related to tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate has been conducted. For example, the metabolism of a prostaglandin E2 agonist with a tert-butyl moiety has been studied, leading to the identification of various metabolites. This research is significant in understanding how such compounds are processed in the body, which is critical for drug development and safety evaluation (Prakash et al., 2008).
Organic Synthesis and Reaction Mechanisms
The compound and its derivatives have been utilized in diverse organic synthesis processes. For instance, the synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids via parallel acid-catalyzed treatment demonstrates the versatility of this compound in organic synthesis. Such research contributes to the advancement of synthetic methodologies in chemistry (Svete et al., 2010).
Innovative Drug Development
This compound has been used as an intermediate in the development of novel drugs. An example includes its application in creating small molecule anticancer drugs. The study of its derivatives and their synthesis pathways is crucial for the development of new therapeutic agents (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZCKXLUPJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,5-Dihydrofuran-3(2H)-ylidene]carbazic acid tert-butyl ester](/img/structure/B8258183.png)

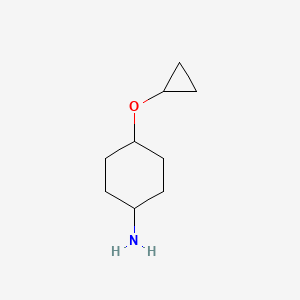

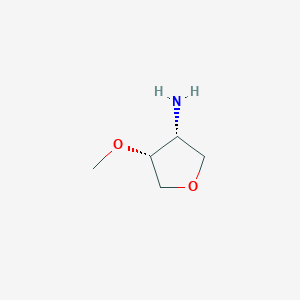
![3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8258232.png)
![(1R,5R)-Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258248.png)
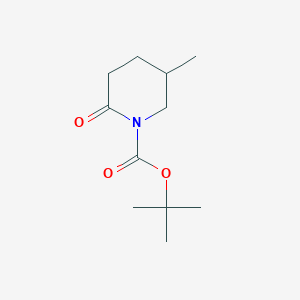
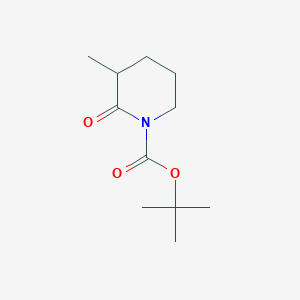
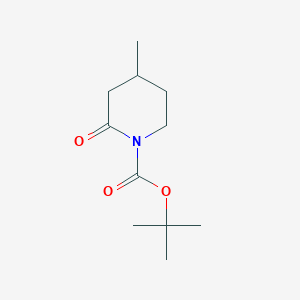
![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)
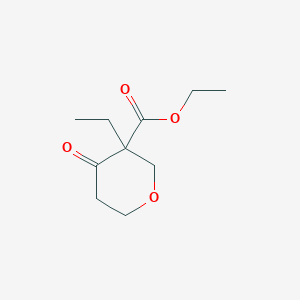
![1-[(3S)-3-[[6-[3-(2-fluorophenoxy)prop-1-ynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8258279.png)
![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)